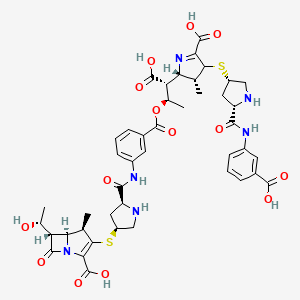

Ertapenem Dimer II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.

Mecanismo De Acción

Target of Action

Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

This compound exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Análisis Bioquímico

Biochemical Properties

Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Cellular Effects

This compound’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death . This suggests that this compound may also have bactericidal effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis . This binding interaction is key to its antibacterial effects.

Dosage Effects in Animal Models

While there is no specific data available on the dosage effects of this compound in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect .

Metabolic Pathways

Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion . The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . It is plausible that this compound may undergo similar metabolic processes.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults , suggesting that this compound may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall , it is likely that this compound also localizes to this area in bacterial cells.

Aplicaciones Científicas De Investigación

Antimicrobial Efficacy

Ertapenem is part of the carbapenem class of antibiotics known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The dimerization of ertapenem may enhance its stability and efficacy against resistant strains.

Resistance Mechanisms

The emergence of resistance mechanisms, such as the production of New Delhi metallo-beta-lactamase (NDM-1) enzymes, poses significant challenges in treating infections with carbapenems. Studies indicate that Ertapenem Dimer II may retain efficacy against certain NDM variants, making it a candidate for further exploration in resistant infections .

Formulation Advancements

Recent developments have focused on optimizing the formulation of this compound to enhance its pharmacokinetic properties and reduce side effects.

Stability Studies

Research has shown that this compound exhibits improved stability in various formulations compared to its monomer form. Analytical methods, such as high-performance liquid chromatography (HPLC), have been utilized to evaluate the impurity profiles and degradation pathways of different formulations .

Delivery Systems

Innovative delivery systems, including liposomal formulations and nanoparticles, are being investigated to improve the bioavailability and targeted delivery of this compound. These systems aim to enhance therapeutic outcomes while minimizing systemic toxicity.

Clinical Case Studies

Several case studies illustrate the clinical applications of this compound in treating severe bacterial infections.

Combination Therapy

A notable case involved a patient with persistent methicillin-susceptible Staphylococcus aureus bacteremia who was treated with a combination of cefazolin and this compound. The patient showed blood culture sterilization within 24 hours after initiating this combination therapy . This rapid response highlights the potential effectiveness of this compound in severe infections.

Efficacy Against Resistant Strains

In another study focusing on bloodstream infections caused by multi-drug resistant organisms, this compound demonstrated significant activity against strains producing NDM-1 and other beta-lactamases . The findings suggest that this compound could be crucial in developing treatment regimens for infections that are otherwise difficult to treat due to resistance.

Tables

| Application Area | Details |

|---|---|

| Antimicrobial Efficacy | Effective against Gram-positive/negative bacteria |

| Resistance Mechanisms | Retains efficacy against certain NDM variants |

| Formulation Advancements | Improved stability; innovative delivery systems |

| Clinical Case Studies | Rapid blood culture sterilization; efficacy against resistant strains |

Propiedades

Número CAS |

402955-38-8 |

|---|---|

Fórmula molecular |

C44H50N6O14S2 |

Peso molecular |

951.0 g/mol |

Nombre IUPAC |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |

Clave InChI |

CLTRZTBUDCDKTQ-KXGFPTOCSA-N |

SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

SMILES isomérico |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |

SMILES canónico |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.